Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
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Overview
Description
Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride is a chemical compound with the CAS Number: 2305253-36-3 . It has a molecular weight of 199.12 . The IUPAC name for this compound is bicyclo[2.2.1]heptane-1,2-diamine dihydrochloride .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving Bicyclo[2.2.1]heptane derivatives are quite complex. For instance, the reaction with α′-ethoxycarbonyl cyclopentenones and nitroolefins produced bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Behavior
Bicyclo[2.2.1]heptane derivatives have been explored for their unique chemical behavior and synthetic applications. For instance, the synthesis of bicyclo[4.1.0]hept-1,6-ene through elimination reactions demonstrates its potential in forming cyclopropene dimerizes and other complex structures, indicating its role in advancing synthetic chemistry methodologies (Billups et al., 1996). Similarly, studies on asymmetric homogeneous hydrogenation involving bicyclo[2,2,1]hepta-2,5-diene have shed light on the mechanistic aspects of rhodium diphosphine precursors in catalysis (Brown et al., 1981).
Structural Analysis and Stereochemistry
Research on dioxolane derivatives of D-camphorquinone, containing the bicyclo[2.2.1]heptane unit, illustrates the compound's utility in understanding stereochemical outcomes and molecular packing patterns, which are crucial for developing new materials and pharmaceuticals (Clegg et al., 1995).
Material Science and Polymer Chemistry
The development of fully alicyclic polyimides from bicyclo[2.2.1]heptane derivatives highlights its significance in creating new materials with potential applications in electronics and coatings. These polyimides show excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Matsumoto, 2001).
Catalysis and Enantioselective Synthesis
Studies on gold(III)-catalyzed cyclization processes utilizing bicyclo[4.1.0]heptane substructures elucidate the compound's role in facilitating efficient and selective synthesis of complex molecules. This research contributes to the field of asymmetric synthesis, offering pathways to synthesize natural products and pharmaceuticals with high chiral purity (Hines et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUPRSLPOFJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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